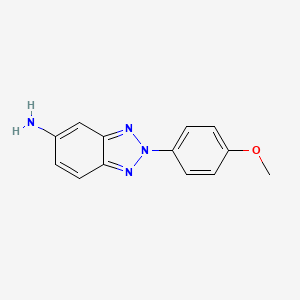

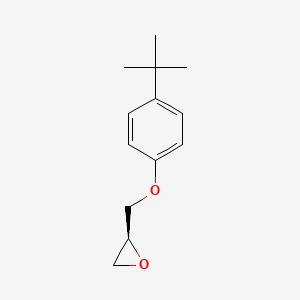

![molecular formula C16H14Cl2O3 B1348953 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 568556-77-4](/img/structure/B1348953.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, commonly known as 4-DCBE, is a type of aldehyde that has been used in a variety of scientific research applications. 4-DCBE is a colorless liquid with a faint, aromatic odor, and is soluble in water and alcohol. It has a molecular formula of C13H12Cl2O3 and a molecular weight of 283.14 g/mol. 4-DCBE is a known compound in the field of organic chemistry and has been used for a variety of laboratory experiments.

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

Research shows that derivatives similar to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde are involved in chemical synthesis and functionalization. For instance, the reduction of aldehyde groups in analogous compounds leads to the creation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. These compounds show increased photostability when certain substituents are replaced, indicating their potential in material science and chemical engineering (Arsenyev et al., 2016).

Catalytic Applications

The compounds closely related to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde have been used in various catalytic processes. Notably, a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization has been developed for the transformation of disubstituted 4-cresols and other related compounds into aromatic carbonyl compounds. This copper-catalyzed atmospheric oxidation process is expected to have significant value for both fundamental research and practical applications due to its simplicity and environmental friendliness (Jiang et al., 2014).

Crystallographic and Structural Studies

Crystallographic studies of methoxybenzaldehyde oxime derivatives, closely related to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, reveal different conformations and hydrogen-bonding patterns. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Gomes et al., 2018).

Pharmaceutical and Biological Research

While focusing away from drug use and dosage, it's worth noting that the structural analogs of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde have been involved in the synthesis of various compounds with potential pharmaceutical applications. For example, the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have been conducted, indicating the role of similar structures in developing pharmaceutical agents (Bi, 2015).

Propriétés

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKGJSYGQDBZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352782 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

CAS RN |

568556-77-4 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)